molecular formula C14H15N2PS B12810758 4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide CAS No. 4600-23-1

4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide

Cat. No.: B12810758
CAS No.: 4600-23-1
M. Wt: 274.32 g/mol
InChI Key: SLASJVJQLPSPHV-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide is an organic compound with the molecular formula C14H15N2PS and a molecular weight of 274.321. This compound is characterized by its benzodiazaphosphole core, which is a heterocyclic structure containing nitrogen, phosphorus, and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodiazaphosphole derivative with sulfurizing agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures to handle the reagents and products .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide is unique due to its benzodiazaphosphole core, which imparts distinct chemical properties and reactivity. The presence of phosphorus and sulfur atoms differentiates it from other similar compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

4600-23-1

Molecular Formula

C14H15N2PS

Molecular Weight

274.32 g/mol

IUPAC Name

4,6-dimethyl-2-phenyl-2-sulfanylidene-1,3-dihydro-1,3,2λ5-benzodiazaphosphole

InChI

InChI=1S/C14H15N2PS/c1-10-8-11(2)14-13(9-10)15-17(18,16-14)12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,15,16,18)

InChI Key

SLASJVJQLPSPHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NP(=S)(N2)C3=CC=CC=C3)C

Origin of Product

United States

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